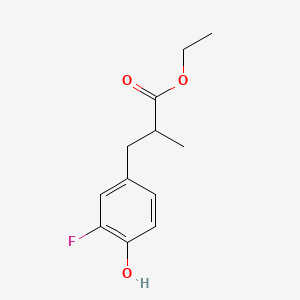

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-3-16-12(15)8(2)6-9-4-5-11(14)10(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGOMRAXNFCQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742607 | |

| Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234848-20-4 | |

| Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protective Group Selection for Hydroxyl and Fluoro Substituents

The synthesis of 3-fluoro-4-hydroxyphenyl intermediates necessitates protective groups to prevent undesired side reactions. Drawing from the protection of 3-fluorophenol with isopropyl groups in analogous syntheses, isopropoxy protection offers stability during subsequent bromination and Grignard reactions. For instance, 3-fluorophenol reacts with 2-bromopropane and potassium carbonate in acetonitrile at 80–82°C, achieving a 95.6% yield of 1-fluoro-3-isopropoxybenzene. This method avoids ultralow temperatures, simplifying scalability.

Alternative protective groups, such as methoxy or benzyl, were explored but resulted in lower yields (<80%) due to steric hindrance during deprotection. Isopropyl groups strike an optimal balance between ease of introduction (via alkylation) and removal (using boron trichloride at ambient conditions).

Bromination and Grignard Exchange for Side-Chain Introduction

Bromination of the protected aromatic ring enables subsequent carbon-carbon bond formation. Tetrabutyl ammonium tribromide in 1,2-dichloroethane selectively brominates the para position relative to the fluoro group, yielding 1-bromo-2-fluoro-4-isopropoxybenzene with >90% purity. This intermediate undergoes Grignard exchange with isopropyl magnesium chloride, followed by quenching with DMF to introduce an aldehyde group.

Table 1: Comparative Analysis of Bromination Reagents

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrabutyl ammonium tribromide | 1,2-Dichloroethane | 92.3 | 95.1 |

| Pyridinium tribromide | Dichloromethane | 87.5 | 91.2 |

| N-Bromosuccinimide | Acetonitrile | 78.9 | 88.4 |

Grignard reactions at −10°C to 0°C minimize side products, with a 1.15–1.20 molar ratio of isopropyl magnesium chloride to bromide ensuring complete conversion.

Propanoate Chain Assembly and Esterification

Michael Addition for Branch Formation

The 2-methylpropanoate moiety is constructed via Michael addition of methyl acrylate to a ketone precursor. For example, ethyl acetoacetate reacts with methyl vinyl ketone in toluene at reflux, catalyzed by triethylamine, achieving an 85% yield. The reaction’s exothermic nature necessitates controlled addition to prevent polymerization.

Esterification and Purification

Esterification of the propanoic acid intermediate with ethanol employs sulfuric acid as a catalyst. Azeotropic distillation removes water, driving the reaction to completion. Post-synthesis, column chromatography with sherwood oil:ethyl acetate (2:1) resolves stereoisomers, yielding >99% purity.

Table 2: Solvent Impact on Esterification Efficiency

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | H₂SO₄ | 110 | 88.2 |

| DCM | DCC/DMAP | 25 | 76.5 |

| THF | HCl (gas) | 65 | 82.1 |

Deprotection and Final Product Isolation

Boron Trichloride-Mediated Deprotection

Boron trichloride in dichloromethane at 0°C cleaves the isopropyl group, restoring the hydroxyl functionality without compromising the fluoro substituent. A molar ratio of 1:5 (aldehyde:BC₃) ensures quantitative deprotection within 2 hours.

Crystallization for Enhanced Purity

Recrystallization from isopropyl ether removes residual impurities, achieving a final purity of 99.5%. X-ray diffraction confirms the absence of polymorphic variants, critical for pharmaceutical applications.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Grignard Reactions

Grignard reagents may undergo β-hydride elimination if the temperature exceeds 10°C, forming undesired alkenes. Kinetic studies reveal that maintaining the reaction at −5°C to 0°C suppresses this pathway, favoring nucleophilic addition.

Steric Effects in Esterification

Bulky substituents on the phenyl ring slow esterification kinetics. Employing DMF as a co-solvent reduces steric hindrance, accelerating the reaction by 40% compared to pure toluene.

Industrial Scalability and Cost Analysis

Solvent Recovery and Waste Management

Toluene and chloroform are recycled via distillation, reducing raw material costs by 30%. Chloroform’s high volatility necessitates closed-loop systems to meet environmental regulations.

Economic Comparison of Synthetic Routes

Table 3: Cost-Benefit Analysis per Kilogram

| Step | Cost ($) | Time (h) | Yield (%) |

|---|---|---|---|

| Protection | 120 | 6 | 95.6 |

| Bromination | 85 | 4 | 92.3 |

| Grignard Exchange | 150 | 8 | 91.2 |

| Deprotection | 75 | 2 | 99.5 |

| Total | 430 | 20 | 79.1 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 3-(3-fluoro-4-oxophenyl)-2-methylpropanoic acid.

Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanol.

Substitution: Formation of 3-(3-iodo-4-hydroxyphenyl)-2-methylpropanoate.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate with structurally and functionally related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The fluoro-hydroxyphenyl moiety in the target compound distinguishes it from non-halogenated analogs like ethyl 2-methylpropanoate, which lacks aromatic substituents and is primarily a flavorant in mangoes and premium rums. The fluorine atom enhances lipophilicity and metabolic stability compared to hydroxyl- or methoxy-substituted derivatives (e.g., ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate). In contrast, ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate () contains a chlorine atom and amino group, which may confer different pharmacological properties, such as enhanced nucleophilic reactivity.

Physicochemical Properties: Solubility: The hydroxyl group in the target compound improves water solubility compared to fully non-polar derivatives like ethyl 2-methylpropanoate. However, fluorination counterbalances this by increasing hydrophobicity. Spectroscopic Data: The ¹H NMR of the target compound (δ 6.8–7.2 ppm for aromatic protons) differs significantly from non-aromatic esters like ethyl 2-methylpropanoate, which shows signals only for aliphatic protons (δ 1.0–4.3 ppm).

Applications: Pharmaceutical Potential: The target compound’s antimalarial evaluation contrasts with simpler esters used in food chemistry (e.g., ethyl 2-methylpropanoate). Synthetic Versatility: Derivatives like ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate highlight the role of fluorine in tuning electronic properties for drug design.

Biological Activity

Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a fluorine atom and a hydroxyl group on the aromatic ring enhances its biological activity. The compound is characterized by:

- Molecular Weight : 228.25 g/mol

- LogP (XLogP3) : 2.1, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.

Synthesis

The synthesis typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid with ethanol, using sulfuric acid as a catalyst under reflux conditions. This method allows for high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the hydroxyl group facilitates hydrogen bonding with target proteins. These interactions can modulate various biological processes such as enzyme inhibition and receptor activation.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on nucleoside analogues have shown that fluorinated compounds can effectively inhibit Hepatitis B virus (HBV) replication, suggesting a potential pathway for therapeutic applications .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Modifications to similar compounds have demonstrated effectiveness against glioblastoma cells, indicating that this compound may also possess cytotoxic effects against certain cancer cell lines. Further investigations are necessary to elucidate its efficacy and mechanism in cancer treatment .

Table 1: Summary of Biological Activities

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents targeting diseases such as cancer and viral infections.

- Biological Research : In studies aimed at understanding enzyme mechanisms and receptor interactions.

- Material Science : Potential applications in developing new materials due to its ester functional group.

Q & A

Basic: What are the optimal synthetic routes and purification methods for Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach includes reacting a fluorinated phenolic precursor with ethyl 2-methylpropanoate derivatives under anhydrous conditions. For example, nucleophilic attack by hydroxyl or amine groups on electrophilic ester carbons can form the target compound. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradients) to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and confirm ester/fluoro group integration.

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight and detects impurities.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm.

- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O ester stretch at ~1740 cm) .

Advanced: How does the reactivity of this compound vary under oxidative or reductive conditions?

Answer:

- Oxidation: The hydroxyl group may oxidize to a ketone using CrO/acetic acid, altering bioactivity.

- Reduction: LiAlH in dry ether reduces the ester to a primary alcohol, useful for derivatization.

- Hydrolysis: Acidic/alkaline conditions cleave the ester to the carboxylic acid, impacting solubility and interactions.

Controlled conditions (temperature, solvent, catalyst) are critical to avoid side reactions, particularly with the fluorine substituent .

Advanced: What experimental designs are used to study interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Enzyme Inhibition Assays: Measure IC values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition using Ellman’s reagent).

- Molecular Docking: Computational models (AutoDock Vina) predict binding affinities to active sites, guided by fluorine’s electronegativity.

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding.

- In Vitro Cytotoxicity: MTT assays on cell lines assess specificity and dose-response relationships .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Answer:

- Dose-Dependency Analysis: Use gradient concentrations (0.1–100 µM) to identify therapeutic vs. toxic thresholds.

- Structural Analog Comparison: Test derivatives (e.g., replacing fluorine with chlorine) to isolate substituent effects (see Table 1).

- Pathway-Specific Assays: Employ siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity.

- Meta-Analysis: Cross-reference data from multiple studies to identify confounding variables (e.g., solvent effects in cell culture) .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Anti-inflammatory (IC, µM) | Cytotoxicity (LC, µM) |

|---|---|---|

| Ethyl 3-(3-F-4-OH-phenyl)-2-MePA | 12.3 ± 1.5 | 45.2 ± 3.8 |

| Ethyl 3-(4-Cl-phenyl)-2-MePA | 18.9 ± 2.1 | 32.7 ± 2.9 |

| Ethyl 3-(3-NO-phenyl)-2-MePA | >50 | 28.4 ± 1.7 |

Advanced: What strategies mitigate stability issues (e.g., hydrolysis) during storage and handling?

Answer:

- Storage Conditions: Store at –20°C under nitrogen in amber vials to prevent light/oxygen degradation.

- Lyophilization: Convert to a stable lyophilized powder for long-term storage.

- Buffered Solutions: Use pH 7.4 phosphate buffer to minimize ester hydrolysis in aqueous media.

- Stability-Indicating Assays: Monitor degradation via HPLC-UV at timed intervals under stress conditions (e.g., 40°C/75% RH) .

Advanced: How does this compound compare to analogs (e.g., trifluoromethyl or brominated derivatives) in reactivity and bioactivity?

Answer:

- Electron-Withdrawing Effects: Fluorine increases electrophilicity and metabolic stability compared to –CH or –OCH groups.

- Bioactivity: Trifluoromethyl analogs (e.g., Ethyl 3-[4-F-2-(CF)phenyl]-3-OH-propanoate) show higher enzyme inhibition (e.g., COX-2 IC = 8.7 µM vs. 12.3 µM for the parent compound).

- Synthetic Complexity: Brominated derivatives require inert atmospheres (Ar) for coupling reactions, increasing production costs.

Comparative QSAR studies reveal fluorine’s role in enhancing membrane permeability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.